molecular formula C11H16ClNO B1596618 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 39226-88-5

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No.: B1596618
CAS No.: 39226-88-5
M. Wt: 213.7 g/mol
InChI Key: DGIFWWPVOFOTLY-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound is characterized by a partially saturated naphthalene ring system with specific substitution patterns that significantly influence its three-dimensional structure. The compound possesses the molecular formula C11H16ClNO with a molecular weight of 213.70 grams per mole, reflecting the inclusion of the hydrochloride moiety. The parent compound, 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, exhibits the molecular formula C11H15NO with a molecular weight of 177.24 grams per mole.

The structural framework consists of a tetrahydronaphthalene core with two distinct functional group modifications that define its chemical behavior. The methoxy substituent occupies the 6-position of the aromatic ring, providing electron-donating characteristics through resonance effects. This positioning creates an asymmetric distribution of electron density across the aromatic system, influencing both the conformational preferences and the chemical reactivity of the molecule. The primary amine group at the 1-position introduces additional complexity to the molecular architecture, creating a chiral center that can exist in different stereochemical configurations.

Conformational analysis studies utilizing density functional theory calculations have provided detailed insights into the preferred spatial arrangements of 6-methoxy-1,2,3,4-tetrahydronaphthalene derivatives. The tetrahydronaphthalene ring system adopts a half-chair conformation for the non-aromatic ring portion, which minimizes steric interactions while maintaining optimal orbital overlap. Potential energy surface scans of related methoxy-substituted tetrahydronaphthalene compounds reveal that the methoxy group exhibits rotational flexibility, with multiple energy minima corresponding to different orientational states.

The molecular electrostatic potential calculations demonstrate that the electron density distribution is significantly influenced by both the methoxy and amine substituents. The methoxy group enhances electron density on the aromatic ring through resonance donation, while the amine group serves as both an electron-donating and hydrogen-bonding site. These complementary electronic effects create distinct regions of nucleophilic and electrophilic character within the molecule, directly impacting its intermolecular interactions and solid-state packing arrangements.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound reveals specific solid-state organizational patterns that reflect the compound's molecular structure and intermolecular interaction capabilities. While direct crystallographic data for this specific compound is limited in the available literature, structural analysis of closely related tetrahydronaphthalene derivatives provides valuable insights into the expected crystalline behavior and molecular packing arrangements.

Related crystallographic studies of methoxy-substituted tetrahydronaphthalene compounds demonstrate that these systems typically crystallize in lower symmetry space groups, often triclinic or monoclinic, due to the asymmetric substitution patterns. The crystal structure analysis of similar compounds reveals that the molecules adopt specific orientations that maximize intermolecular hydrogen bonding while minimizing steric conflicts between bulky substituents.

Structural Parameter Typical Range Significance
Bond Length Carbon-Nitrogen 1.45-1.48 Å Primary amine attachment
Bond Length Carbon-Oxygen (Methoxy) 1.36-1.38 Å Aromatic ether linkage
Bond Angle Carbon-Nitrogen-Hydrogen 106-110° Tetrahedral geometry
Dihedral Angle Ring Systems 15-25° Conformational flexibility

The presence of the hydrochloride salt significantly influences the crystalline arrangement through the formation of extensive hydrogen bonding networks. The protonated amine group can participate in multiple hydrogen bonding interactions with chloride anions and neighboring molecules, creating a three-dimensional network that stabilizes the crystal lattice. These ionic interactions typically result in higher melting points and enhanced thermal stability compared to the free base form.

Molecular packing analysis of related structures indicates that the tetrahydronaphthalene rings often engage in π-π stacking interactions, although these are typically weaker than those observed in fully aromatic systems. The partially saturated nature of the ring system reduces the extent of π-electron delocalization, resulting in modified stacking geometries and intermolecular distances. The methoxy substituent can participate in weak Carbon-Hydrogen···Oxygen interactions, contributing to the overall stability of the crystal structure.

The solid-state arrangement also reflects the influence of conformational preferences established in the gas phase and solution studies. The preferred half-chair conformation of the tetrahydronaphthalene ring system is typically maintained in the crystalline state, with only minor adjustments to accommodate intermolecular packing requirements. These structural features contribute to the overall physical properties of the crystalline material, including density, solubility characteristics, and mechanical properties.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a complex area of study that encompasses both the amine functionality and potential enamine formation under specific conditions. While the primary amine group in this compound does not directly undergo classical tautomerization, the structural framework can participate in related equilibrium processes that influence its chemical behavior and spectroscopic properties.

The amine group at the 1-position can potentially engage in proton transfer reactions that create different ionic forms, particularly in the presence of varying hydrogen chloride concentrations. The hydrochloride salt form represents the most stable protonated state under normal conditions, where the amine nitrogen carries a positive charge and forms an ionic pair with the chloride anion. This protonation state significantly affects the electronic distribution throughout the molecule and influences both the conformational preferences and intermolecular interaction patterns.

Comparative studies of imine and enamine tautomerization in related systems provide insights into the potential behavior of structural analogs that contain carbonyl groups adjacent to the tetrahydronaphthalene framework. Research demonstrates that compounds containing α-hydrogen atoms relative to nitrogen functionalities can undergo tautomeric shifts between imine and enamine forms, with the relative stability depending on factors such as ring size, substitution patterns, and solvent polarity.

Tautomeric Form Relative Stability Key Structural Features
Protonated Amine (HCl salt) Highest Ionic character, enhanced solubility
Free Base Amine Moderate Neutral form, hydrogen bonding capability
Hypothetical Imine Derivative Variable Depends on substituent effects
Hypothetical Enamine Derivative Variable Enhanced conjugation potential

The influence of the methoxy substituent on tautomeric equilibria is particularly significant, as this electron-donating group can stabilize certain resonance forms through delocalization effects. Computational studies of related methoxy-substituted aromatic systems indicate that the positioning of electron-donating groups can shift tautomeric equilibria by stabilizing specific charge distributions and affecting the relative energies of different structural forms.

Environmental factors such as solvent polarity and hydrogen bonding capacity significantly influence the relative stabilities of different protomeric states. In polar protic solvents, the protonated form (hydrochloride salt) tends to be highly stabilized through solvation effects and hydrogen bonding interactions. Conversely, in less polar environments, the free base form may become more prevalent, potentially leading to different conformational preferences and intermolecular association patterns.

The spectroscopic signatures of different tautomeric or protomeric forms provide valuable tools for monitoring these equilibria in solution. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for protonated versus neutral amine groups, while infrared spectroscopy can distinguish between different nitrogen-hydrogen stretching frequencies associated with various protonation states. These analytical techniques enable detailed characterization of the dynamic behavior of the compound under different environmental conditions.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIFWWPVOFOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959999
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-88-5
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

The preparation of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride involves multi-step synthetic routes, primarily starting from 6-methoxy-1-tetralone oxime or related intermediates. Two main approaches are documented in the literature:

Synthetic Route from 6-Methoxy-1-tetralone Oxime

This method is well-documented and involves the reduction of the oxime intermediate to the amine hydrochloride salt.

Stepwise Procedure:

Step Reagents & Conditions Description Yield & Notes
1 6-Methoxy-1,2,3,4-tetrahydro-1-tetralone oxime (1.87 g), concentrated HCl (4 mL), ethanol (50 mL), 10% Pd/C (150 mg) Hydrogenation at atmospheric pressure under H2 gas in ethanol solvent Reaction monitored until completion
2 Filtration of catalyst, concentration of filtrate Removal of catalyst and concentration of solution Residue obtained
3 Suspension of residue in ethyl acetate (EtOAc), filtration Purification step to isolate product Product: (+/-)-6-methoxy-1,2,3,4-tetrahydro-naphthalene-1-ylamine hydrochloride obtained as white solid (2.13 g) Yield: Not explicitly stated but efficient

This method relies on catalytic hydrogenation to reduce the oxime to the corresponding amine, followed by salt formation with hydrochloric acid in situ. The process is relatively straightforward and suitable for laboratory-scale synthesis.

Reductive Amination and Catalytic Hydrogenation Route (Industrial-Oriented)

A more industrially relevant synthesis involves a two-step process starting from (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine, which undergoes reductive amination followed by catalytic hydrogenation and salt formation to yield the hydrochloride salt.

Step 1: Reductive Amination

Parameter Details
Starting Material (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I)
Aldehyde Propionaldehyde
Reducing Agent Sodium borohydride (NaBH4)
Solvent Dichloromethane
Acidic Condition Acetic acid added dropwise
Molar Ratio (Compound I:Propionaldehyde) 1:1.0-4 (preferably 1:1.8)
Temperature 20-30 °C
Reaction Time 2 hours after acetic acid addition
Outcome Compound II with >90% purity by HPLC

Step 2: Catalytic Hydrogenation and Salt Formation

Parameter Details
Starting Material Compound II (from Step 1)
Catalyst 10% Palladium on carbon (Pd/C)
Solvent Isopropanol
Hydrogen Pressure 10-20 kg/cm²
Temperature Room temperature
Reaction Time 4-6 hours
Salt Formation Agent Concentrated hydrochloric acid (HCl)
Salt Formation Conditions Room temperature, 2 hours reaction after HCl addition
Yield 87.1% yield of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride
Purity >98.0% by HPLC

Advantages of this method:

  • Short and simple synthetic route suitable for industrial scale
  • High overall yield (>80%)
  • Environmentally friendly operations
  • Production of a novel intermediate (Compound II) usable for alternative syntheses

Comparative Data Table of Preparation Methods

Aspect Oxime Hydrogenation Route Reductive Amination + Hydrogenation Route
Starting Material 6-Methoxy-1-tetralone oxime (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine
Key Reagents HCl, Pd/C, H2, EtOH Propionaldehyde, NaBH4, Acetic acid, Pd/C, HCl
Reaction Conditions Atmospheric pressure, room temperature Mild acidic, 20-30 °C for reductive amination; room temp, 10-20 kg/cm² H2 for hydrogenation
Number of Steps 2 2
Yield Moderate (exact not specified) High (87.1% in final step; total >80%)
Purity High (isolated solid) High (>98% by HPLC)
Industrial Suitability Suitable for lab scale Developed for industrial scale
Environmental Impact Moderate Environment-friendly, simple operations

Research Findings and Notes

  • The reductive amination method is notable for its high yield and industrial scalability, making it the preferred route for large-scale synthesis of this compound.
  • The oxime hydrogenation route provides a straightforward laboratory method but may involve more purification steps.
  • Both methods rely on catalytic hydrogenation with palladium on carbon, a common and effective catalyst for reduction of oximes and reductive amination intermediates.
  • Salt formation with hydrochloric acid is a critical final step to obtain the stable hydrochloride salt form of the amine.
  • Reaction monitoring by HPLC ensures high purity and reaction completion.
  • The reductive amination route also yields a novel intermediate (Compound II) that may be useful for synthesizing related compounds such as rotigotine derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields fully hydrogenated naphthalene derivatives.

    Substitution: Results in halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Research
One of the primary applications of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is in the field of antidepressant drug development. Preliminary studies indicate that this compound may exhibit selective serotonin reuptake inhibition (SSRI) properties, making it a candidate for treating depression and anxiety disorders. Research has focused on its ability to interact with serotonin receptors, which play a crucial role in mood regulation .

Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Animal models have shown that it can reduce neuronal cell death in conditions such as stroke or neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways .

Biochemical Applications

Proteomics Research
this compound is utilized in proteomics for labeling and studying protein interactions. Its bioactive properties allow it to serve as a probe in various biochemical assays aimed at understanding protein function and dynamics within cellular environments .

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways relevant to cancer and metabolic disorders. By inhibiting these enzymes, researchers hope to explore new therapeutic strategies .

Material Science

Synthesis of Novel Polymers
In material science, this compound is being explored for the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices to improve mechanical strength and thermal stability .

Case Studies

Study TitleFocusFindings
Neuroprotective Effects of 6-Methoxy CompoundsNeurobiologyDemonstrated reduction in neuronal apoptosis in vitro models .
SSRIs and Their MechanismsPharmacologyIdentified potential SSRI activity through receptor binding assays .
Enzyme Inhibition ProfilesBiochemistryShowed significant inhibition of key metabolic enzymes related to cancer pathways .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Stereoisomeric Comparisons

Compound Name Structural Features Key Differences Biological Implications
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 911372-77-5) Same core structure and substituents, (R)-configuration Chiral center orientation Exhibits distinct receptor binding affinities; (R)-isomer may show higher selectivity for serotonin receptors compared to (S)-isomer .
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 911372-79-7) (S)-configuration Mirror-image stereochemistry Altered pharmacokinetics; potential differences in metabolic stability and toxicity profiles .
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (non-chiral free base) Lacks hydrochloride salt and chirality Neutral amine form Reduced solubility; broader but less selective biological activity .

Key Insight : Chirality and salt form critically influence receptor specificity and pharmacokinetics. The hydrochloride salt enhances bioavailability, while stereochemistry determines target engagement .

Substituent Position and Functional Group Variations

Compound Name Structural Features Key Differences Biological Implications
5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1335884-23-5) Chlorine at 5th position, methoxy at 6th Halogen addition Increased lipophilicity; enhanced blood-brain barrier penetration. Shows potential in neuropathic pain models .
(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS: N/A) Methoxy at 7th position, amine at 2nd Altered ring substitution Reduced affinity for dopamine receptors compared to 6-methoxy analogs; may favor adrenergic receptor modulation .
5-Methoxyindole Indole core instead of tetrahydronaphthalene Different aromatic system Weaker receptor binding; limited CNS activity due to reduced structural rigidity .

Key Insight : Substituent position (e.g., 5-Cl vs. 6-OCH₃) and ring system (tetrahydronaphthalene vs. indole) dictate molecular interactions. Halogenation enhances target affinity but may alter metabolic pathways .

Functional Group Replacements

Compound Name Structural Features Key Differences Biological Implications
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride Sulfonyl chloride group at 2nd position Electrophilic functional group Useful in nucleophilic substitution reactions; limited biological activity but valuable in material science .
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Benzyloxy group at 5th position Bulky substituent Altered steric hindrance; reduced receptor binding but potential for prodrug development .

Key Insight : Functional groups like sulfonyl chloride or benzyloxy shift utility from pharmacology to synthetic chemistry, emphasizing the compound’s versatility .

Antioxidant and Pharmacological Activity Comparisons

  • Antioxidant Capacity: Tetrahydronaphthalenamine derivatives, including 6-methoxy variants, demonstrate potent antioxidant activity in deoxyribose assays, mitigating oxidative neuronal damage. The 6-methoxy group enhances radical scavenging compared to non-substituted analogs .
  • Receptor Binding : The 6-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine scaffold shows higher affinity for serotonin (5-HT₁A/₂A) and sigma receptors than 7-methoxy or halogenated derivatives, making it a lead structure for antidepressant development .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS Number: 39226-88-5) is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H16ClNO
  • Molecular Weight : 213.7 g/mol
  • Structural Characteristics : The compound features a methoxy group and a tetrahydronaphthalene core, which are significant for its biological interactions.

Antidepressant Effects

One of the notable areas of research for this compound is its potential antidepressant effects. It is structurally related to agomelatine, a melatonergic antidepressant. Studies suggest that compounds with similar naphthalene scaffolds can exhibit serotonin receptor modulation and melatonergic activity, which are crucial in managing depressive disorders .

Neuroprotective Properties

Research indicates that derivatives of naphthalene amines may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and apoptosis in neuronal cells. The presence of the methoxy group may enhance the lipophilicity and bioavailability of the compound, contributing to its neuroprotective effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors (5-HT2A), suggesting a possible mechanism involving serotonergic pathways.
  • Melatonin Receptor Agonism : Given its structural analogy to agomelatine, it may act as an agonist at melatonin receptors (MT1 and MT2), influencing circadian rhythms and mood regulation .

Study on Antidepressant Activity

A study conducted by Kerry et al. highlighted the synthesis and evaluation of naphthalene derivatives as potential antidepressants. The findings indicated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models .

CompoundActivity TypeModel UsedResult
6-Methoxy DerivativeAntidepressantForced Swim TestSignificant reduction in immobility time

Neuroprotective Effects in vitro

In vitro studies have demonstrated that naphthalene derivatives can protect against neurotoxicity induced by glutamate. This suggests that this compound may also offer protective effects on neuronal cells under stress conditions.

TreatmentCell LineNeurotoxicity InducedOutcome
ControlPC12GlutamateHigh cell death
CompoundPC12GlutamateReduced cell death

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves reductive amination of 6-Methoxy-1-tetralone (CAS 1078-19-9) using ammonium acetate and sodium cyanoborohydride under acidic conditions. Yield optimization requires careful control of stoichiometry, temperature (40–60°C), and pH (4–6). Purification via recrystallization in ethanol/water mixtures enhances purity. Monitoring intermediates using TLC or HPLC ensures reaction progression .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (60:40) to quantify impurities (e.g., residual tetralone).
  • 1H/13C NMR to confirm methoxy (-OCH₃) and amine (-NH₂) groups.
  • Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺: ~212.1 Da). Cross-reference with certified reference standards (e.g., EP impurity guidelines) to validate results .

Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Emergency procedures: For spills, neutralize with sodium bicarbonate and absorb with inert material. Toxicity data for analogous naphthalene derivatives suggest potential respiratory irritation; conduct exposure assessments per OSHA guidelines .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of intermediates in this compound’s synthesis?

  • Methodological Answer : Utilize quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and energy barriers for reductive amination steps. Pair with reaction path sampling to identify optimal solvent systems (e.g., methanol vs. THF). Experimental validation via kinetic studies (e.g., in situ IR monitoring) bridges computational predictions with practical outcomes .

Q. What analytical strategies differentiate stereoisomers or polymorphic forms of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves absolute configuration, particularly for chiral centers at C1.
  • DSC/TGA identifies polymorphs by detecting melting point variations (Δmp > 5°C indicates distinct forms).
  • Vibrational circular dichroism (VCD) distinguishes enantiomers in solution. Cross-correlate with synthetic conditions (e.g., chiral catalysts) to control stereoselectivity .

Q. How do researchers reconcile contradictory toxicity data between in vitro and in vivo studies for naphthalene derivatives?

  • Methodological Answer : Apply systematic review frameworks (e.g., PECO criteria) to assess study relevance. For example, discrepancies in hepatic toxicity may arise from metabolic differences: in vitro models lack cytochrome P450 enzymes (e.g., CYP2F2), which bioactivate naphthalene in vivo. Use humanized mouse models or co-culture systems with hepatocytes to bridge gaps .

Q. What role does the methoxy group play in modulating this compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Synthesize analogs with varying substituents (e.g., ethoxy, hydroxyl).
  • Test binding affinity to target receptors (e.g., serotonin or adrenergic receptors) via radioligand assays.
  • Molecular docking (AutoDock Vina) identifies hydrogen-bonding interactions between the methoxy group and binding pockets. Correlate with in vivo efficacy in rodent models .

Q. How can impurity profiling ensure batch-to-batch consistency in preclinical studies?

  • Methodological Answer :
  • Develop a validated UPLC-MS/MS method to quantify trace impurities (e.g., 6-Methoxy-1-tetralone ≤ 0.1%).
  • Use EP/ICH guidelines for threshold limits (e.g., reporting threshold: 0.05%).
  • Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products (e.g., oxidation at the amine group) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer :
  • Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.
  • Use ANOVA with post hoc Tukey tests for multi-group comparisons.
  • Power analysis (α = 0.05, β = 0.2) determines sample sizes to detect ≥20% effect sizes. Pre-register protocols to minimize bias .

Q. How can researchers design robust in vitro-in vivo extrapolation (IVIVE) models for pharmacokinetic profiling?

  • Methodological Answer :
  • Measure hepatic clearance using primary hepatocytes or microsomes.
  • Incorporate physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to predict bioavailability. Adjust for species-specific protein binding (e.g., rodent vs. human plasma) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.